Telmisartan Impurity B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOPWPNJFDIROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways and Mechanistic Studies of Telmisartan Impurity B
Synthesis-Related Origins of Telmisartan (B1682998) Impurity B
Impurity Formation during Key Synthetic Steps
The primary route for the formation of Telmisartan Impurity B during synthesis involves a side reaction where telmisartan itself acts as a nucleophile. In the presence of a base, telmisartan can react with 4'-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester, a key intermediate in one of the common synthetic pathways of telmisartan. This reaction, followed by a hydrolysis step, leads to the formation of this compound. newdrugapprovals.org
A detailed multi-step synthesis for this compound has also been reported, primarily for its use as a reference standard in quality control. This synthesis further elucidates the structural relationship between telmisartan and its isomer, Impurity B. ajpsonline.comgoogle.com The process typically involves the reaction of precursor molecules that ultimately form the isomeric benzimidazole (B57391) structure characteristic of Impurity B. ajpsonline.comgoogle.com
Role of Starting Materials and Reagents in Impurity B Generation
The purity of starting materials and the choice of reagents play a critical role in controlling the levels of this compound. The presence of telmisartan from a previous batch or as a carry-over impurity can lead to its reaction with the biphenyl (B1667301) intermediate, as described above. newdrugapprovals.org
The use of strong bases, such as potassium tert-butoxide, in the alkylation step of telmisartan synthesis can also influence the formation of byproducts. rjpbcs.com The reactivity of the 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester intermediate is also a significant factor; its instability can lead to various side reactions, potentially including the formation of Impurity B.
Impact of Process Parameters on Impurity B Levels
Process parameters such as reaction temperature, pH, and reaction time are critical in minimizing the formation of this compound. Elevated temperatures and extreme pH conditions during the synthesis, particularly in steps involving the formation of the benzimidazole rings and the final alkylation, can increase the rate of side reactions, leading to higher levels of impurities. umich.edu Careful control of these parameters is essential for ensuring the desired regioselectivity of the reactions and minimizing the generation of isomeric impurities like Impurity B. epo.org The choice of solvent can also impact reaction pathways and impurity profiles. rjpbcs.com
Degradation Pathways Leading to this compound Formation
Telmisartan can degrade under various stress conditions, including hydrolysis and oxidation, potentially leading to the formation of impurities.
Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral)
Forced degradation studies have demonstrated that telmisartan is susceptible to degradation under both acidic and alkaline hydrolytic conditions. ajpsonline.comakjournals.comjmchemsci.commdpi.com
Under acidic conditions, one of the reported degradation products is a "dimer acid". akjournals.com While not definitively identified as this compound in all studies, the formation of a dimeric species suggests a potential pathway for the generation of structurally related impurities. The acidic environment can catalyze reactions leading to the coupling of telmisartan molecules or its intermediates.
In alkaline conditions, telmisartan also undergoes significant degradation. jmchemsci.commdpi.comajrconline.org The specific degradation products can vary depending on the exact conditions, but the alkaline environment can promote nucleophilic reactions and rearrangements. While direct evidence from all studies is not conclusive, the potential for the formation of isomeric impurities under these conditions exists.
Neutral hydrolysis has been found to cause less degradation compared to acidic or alkaline conditions. jmchemsci.com
The following table summarizes findings from various forced degradation studies on telmisartan:
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 1 M HCl, 70°C, 3h | Significant degradation, formation of a novel derivative with m/z 530 | akjournals.com |
| 5N HCl, 60°C, 6h | Significant degradation, formation of "Dimer acid" | akjournals.com | |
| 1 N HCl, 25°C, 1h | 94.62% degradation, formation of a product with m/z 162.81 | ajpsonline.com | |
| Alkaline Hydrolysis | 5 M NaOH, 70°C, 3h | Substantial degradation | akjournals.com |
| 0.1M NaOH, 80°C, 8h | Gradual degradation | jmchemsci.com | |
| 1 N NaOH, 25°C, 1h | 96.46% degradation, formation of a product with m/z 188.92 | ajpsonline.com | |
| Neutral Hydrolysis | Water, 80°C | Stable | jmchemsci.com |
Oxidative Degradation Processes
Telmisartan has also been shown to degrade under oxidative stress. akjournals.comjmchemsci.com Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have confirmed the formation of degradation products. akjournals.comjmchemsci.com One study identified a fragmentation product of telmisartan under oxidative conditions. akjournals.com While these studies confirm the susceptibility of telmisartan to oxidation, the specific formation of this compound as a direct result of oxidative degradation has not been explicitly detailed in the reviewed literature. Further research is needed to elucidate the precise mechanisms and identify all resulting degradants under oxidative stress.
Photolytic Degradation Studies
The photostability of Telmisartan has been evaluated under various conditions, with some studies indicating it is relatively stable when exposed to UV light. ijsrp.orgajpsonline.com For instance, one study found no significant degradation when Telmisartan was subjected to UV light at 254 nm for 24 hours. ajpsonline.com Another study reported stability after exposure to UV light for 7 days at 254 nm and to sunlight for 55 hours. ijsrp.org
However, other research has shown some susceptibility to photodegradation. Exposure of a Telmisartan solution to direct sunlight for 15 days resulted in degradation. akjournals.com Analysis of the photodegraded sample by LC-ESI-MS suggested a mechanism involving the dehydrogenation of the propyl chain, leading to the formation of a double bond and a product with a mass-to-charge ratio (m/z) of 513.8. akjournals.com It is important to note that this specific degradant was not identified as this compound.
Thermal and Humidity-Induced Degradation
Telmisartan has generally demonstrated good stability under thermal stress conditions. Studies have shown the drug to be stable when heated as a solid powder at 105°C for 24 hours and at 50°C for 60 days. ijsrp.orgresearchgate.net
Degradation due to humidity has been observed to a limited extent. In one study, slight degradation was noted when Telmisartan tablets were exposed to humidity. researchgate.net It has been suggested that hydrolysis, which can occur under conditions of excessive humidity over prolonged periods, is a potential degradation pathway for Telmisartan. akjournals.com However, the specific degradation products formed under these humidity-induced hydrolytic conditions, particularly the formation of this compound, are not explicitly detailed in the reviewed literature.
Stress-Induced Degradation Profile Analysis
Forced degradation studies provide a comprehensive profile of a drug's stability by subjecting it to acid, base, and oxidative stress, in addition to photolytic and thermal conditions. researchgate.net Telmisartan shows significant degradation under acidic and oxidative stress conditions. semanticscholar.orgresearchgate.net
Under acidic conditions (e.g., 5N HCl at 60°C), a major degradation product identified was a dimer acid. ijsrp.org In contrast, the drug was found to be relatively stable under basic stress. ijsrp.org Oxidative stress also leads to the degradation of Telmisartan. researchgate.net One study identified a fragment with m/z 302 resulting from oxidative degradation, which corresponds to a structure containing the two benzimidazole rings. akjournals.com
Summary of Telmisartan Degradation Under Stress Conditions
| Stress Condition | Observation | Major Degradation Products Identified | Reference |
| Photolytic | Stable in some studies; degradation observed in others. | Dehydrogenation product of the propyl chain (m/z 513.8). | ijsrp.orgajpsonline.comakjournals.com |
| Thermal | Generally stable. | No significant degradation products identified. | ijsrp.orgresearchgate.netresearchgate.net |
| Humidity | Slight degradation observed; susceptible to hydrolysis. | Not explicitly identified. | akjournals.comresearchgate.net |
| Acid Hydrolysis | Significant degradation. | Dimer acid. | ijsrp.orgresearchgate.net |
| Oxidative | Significant degradation. | Benzimidazole ring structure fragment (m/z 302). | akjournals.comresearchgate.net |
Advanced Analytical Methodologies for Telmisartan Impurity B
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for analyzing pharmaceutical impurities. For Telmisartan (B1682998) Impurity B, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools that offer the necessary specificity and sensitivity.
HPLC is a widely adopted technique for the analysis of pharmaceutical impurities due to its robustness and reliability. africanjournalofbiomedicalresearch.com The development of a stability-indicating HPLC method is crucial for separating Telmisartan from its impurities and degradation products. akjournals.comsemanticscholar.org
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Telmisartan and its impurities. semanticscholar.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup is effective in separating compounds based on their hydrophobicity.
Several studies have detailed the development of RP-HPLC methods for Telmisartan and its related substances. chemmethod.comchemmethod.com These methods aim to achieve baseline separation of all potential impurities, including Impurity B, from the main API peak and from each other. chemmethod.com A typical RP-HPLC method involves a C18 or C8 column as the stationary phase. semanticscholar.orgchemmethod.com The selection of the column is critical, as different column chemistries can significantly impact the separation of closely eluting impurities. globalresearchonline.net
Due to the presence of multiple impurities with varying polarities in Telmisartan samples, an isocratic elution (constant mobile phase composition) is often insufficient to achieve adequate separation within a reasonable time. Therefore, gradient elution is employed, where the composition of the mobile phase is changed during the analysis. semanticscholar.orgchemmethod.com
A typical gradient program starts with a higher percentage of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute the less polar compounds, including Telmisartan and Impurity B. semanticscholar.orgchemmethod.com The optimization of the gradient profile, including the initial and final solvent compositions, the rate of change, and the duration of each step, is essential for achieving optimal resolution between all peaks. globalresearchonline.net For instance, a gradient program might start with a mobile phase composition of 87:13 (A:B) and gradually change to 20:80 over 40 minutes to ensure the separation of all eleven impurities. chemmethod.com
The choice of stationary and mobile phases is paramount in developing a selective and robust HPLC method.
Stationary Phase: C18 and C8 columns are the most frequently used stationary phases for Telmisartan impurity analysis. semanticscholar.orgchemmethod.com The choice between them depends on the specific separation challenge. C18 columns provide higher hydrophobicity and are generally suitable for a wide range of compounds. C8 columns, being less hydrophobic, may offer better selectivity for certain impurities. chemmethod.com The particle size of the stationary phase also plays a role; smaller particles (e.g., 3.5 µm) can provide higher efficiency and better resolution. chemmethod.comchemmethod.com
Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier.
Aqueous Phase: A buffer is used to control the pH of the mobile phase, which is crucial for controlling the ionization state of acidic and basic analytes like Telmisartan and its impurities. Phosphate (B84403) buffers are commonly used. globalresearchonline.netnih.gov The addition of ion-pair reagents was previously common but is now often avoided due to issues with column longevity and method reproducibility. chemmethod.com
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. akjournals.comglobalresearchonline.net Acetonitrile is often preferred due to its lower viscosity and better UV transparency. The selection and proportion of the organic modifier are optimized to achieve the desired retention and separation. globalresearchonline.net
A summary of typical HPLC method parameters is presented in the table below.
| Parameter | Typical Conditions | Source(s) |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or Inertsil ODS-3V (150 x 4.6 mm, 3.5 μm) | chemmethod.comchemmethod.comnih.gov |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water or 0.02 M Potassium dihydrogen phosphate (pH 3.5) | chemmethod.comchemmethod.comnih.gov |
| Mobile Phase B | Acetonitrile | chemmethod.comchemmethod.comnih.gov |
| Elution Mode | Gradient | chemmethod.comchemmethod.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | chemmethod.comnih.gov |
| Detection | UV at 230 nm | chemmethod.comchemmethod.comnih.gov |
| Column Temperature | 25 - 40 °C | chemmethod.comnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and can operate at higher pressures than traditional HPLC systems. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. rsc.orgijsrp.org
For the analysis of Telmisartan and its impurities, UPLC methods offer a considerable advantage by reducing run times without compromising the quality of the separation. A UPLC method can separate Telmisartan and its impurities in a much shorter time compared to a conventional HPLC method. globalresearchonline.netresearchgate.net
A typical UPLC method for Telmisartan impurity analysis would use a sub-2 µm particle size column, such as an Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm). globalresearchonline.netresearchgate.net The mobile phase composition is similar to that used in HPLC, but the flow rates are generally lower (e.g., 0.3 mL/min) due to the smaller column dimensions. globalresearchonline.netrsc.org The gradient program is also optimized to take advantage of the high efficiency of the UPLC system, resulting in rapid separations. globalresearchonline.netresearchgate.net
The table below outlines typical parameters for a UPLC method.
| Parameter | Typical Conditions | Source(s) |
| Column | Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) or BEH C18 (100 x 2.1 mm, 1.7 μm) | globalresearchonline.netrsc.orgresearchgate.net |
| Mobile Phase A | pH 4.5 buffer (0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, 1 mL triethylamine) or 10 mM Phosphate buffer (pH 2.5) | globalresearchonline.netrsc.orgresearchgate.net |
| Mobile Phase B | Acetonitrile or Acetonitrile:Methanol:Water (75:15:10 v/v/v) | globalresearchonline.netrsc.orgresearchgate.net |
| Elution Mode | Gradient | globalresearchonline.netrsc.orgresearchgate.net |
| Flow Rate | 0.3 - 0.33 mL/min | globalresearchonline.netrsc.orgresearchgate.net |
| Detection | UV at 290 nm or 235 nm | globalresearchonline.netrsc.orgresearchgate.net |
| Column Temperature | 25 - 30 °C | globalresearchonline.netrsc.orgresearchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the screening and quantification of impurities in pharmaceuticals. rjptonline.org It offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate.
For the analysis of Telmisartan, an HPTLC method would typically use silica (B1680970) gel 60F-254 plates as the stationary phase. rjptonline.org The mobile phase is a mixture of organic solvents, and the composition is optimized to achieve separation of the impurities from the API. A common mobile phase for Telmisartan analysis is a mixture of ethyl acetate, dichloroethane, and methanol. rjptonline.org
After development, the plate is dried, and the separated spots are visualized under UV light. Densitometric scanning is then used to quantify the amount of each impurity present. HPTLC methods for Telmisartan have been shown to be linear, precise, and accurate, making them suitable for quality control purposes. rjptonline.org
The following table summarizes the parameters for a typical HPTLC method.
| Parameter | Typical Conditions | Source(s) |
| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 | rjptonline.org |
| Mobile Phase | Ethyl acetate: Dichloroethane: Methanol (6:2:1 v/v) | rjptonline.org |
| Detection | Densitometric analysis in absorbance mode at 295 nm | rjptonline.org |
| Rf value of Telmisartan | 0.68 ± 0.03 | rjptonline.org |
Gradient Elution Optimization for Baseline Separation of Impurity B
Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable to Impurity B precursors/degradation)
Direct analysis of Telmisartan Impurity B, a large and non-volatile molecule, by Gas Chromatography (GC) is not feasible. However, GC, particularly Headspace GC (HS-GC), is a critical technique for monitoring other potential impurities in Telmisartan's active pharmaceutical ingredient (API) and dosage forms. ijcrr.com Its application is relevant for controlling volatile organic impurities (OVIs) or residual solvents that are used during the synthesis process. ijcrr.comijpsonline.com Solvents such as methanol, acetone, and n-butanol are frequently employed in the manufacturing of Telmisartan and must be removed to the greatest extent possible. ijcrr.com
A typical HS-GC method for analyzing volatile impurities in Telmisartan is detailed below.
| Parameter | Condition |
| Instrument | Headspace Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-624 (30 m x 0.53 mm, 3 µm) or similar ijcrr.com |
| Carrier Gas | Nitrogen ijcrr.comijpsonline.com |
| Flow Rate | ~4.0 mL/min ijcrr.com |
| Oven Temperature Program | Isothermal at 40°C for a period, followed by a ramp to ~240°C ijpsonline.com |
| Injector Temperature | ~200°C ijpsonline.com |
| Detector Temperature | ~250°C ijpsonline.com |
| Diluent | N-methyl pyrrolidone (NMP) ijpsonline.com |
| Headspace Incubation | ~100°C for 20 min ijpsonline.com |
This table presents typical conditions for the analysis of volatile residual solvents in Telmisartan and is not for the direct analysis of this compound.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is recognized as a leading "green" separation technology that offers advantages in speed and reduced organic solvent consumption compared to traditional HPLC. researchgate.netrsc.org SFC has been successfully developed and validated for the simultaneous assay of Telmisartan and other cardiovascular drugs like ramipril (B1678797) in combined dosage forms. researchgate.net
The technique utilizes supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol, as the mobile phase. researchgate.netrsc.org The separation is achieved on various stationary phases, with a Zorbax SB-Phenyl column being reported for Telmisartan analysis. researchgate.net Although specific applications focusing solely on the separation of Telmisartan from Impurity B are not widely published, the demonstrated success of SFC in resolving structurally related pharmaceutical compounds indicates its high potential for this purpose. researchgate.nettandfonline.com The ability to fine-tune mobile phase polarity and density by adjusting pressure, temperature, and modifier concentration provides a powerful tool for optimizing the separation of isomers. researchgate.net
| Parameter | Condition |
| Technique | Supercritical Fluid Chromatography (SFC) with UV detection |
| Column | Zorbax SB-Phenyl (150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Supercritical CO2 with 10% v/v Methanol as modifier researchgate.net |
| Flow Rate | 2.0 mL/min researchgate.net |
| Column Temperature | 35.0 °C researchgate.net |
| UV Detection | 205 nm researchgate.net |
This table outlines a validated SFC method for the assay of Telmisartan, demonstrating the technique's applicability.
Hyphenated Techniques for Identification and Structural Elucidation of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and structural characterization of pharmaceutical impurities. scribd.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the trace-level quantification of impurities in Telmisartan. japsonline.com This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying genotoxic impurities, which have very low permissible limits. scirp.orgscirp.org Numerous LC-MS/MS methods have been developed to quantify nitrosamine (B1359907) impurities in sartan drugs, achieving limits of quantification (LOQ) as low as 0.004 ppm. scirp.orgresearchgate.net These methods often use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources and operate in Multiple Reaction Monitoring (MRM) mode for maximum specificity. scirp.orgmdpi.com
For structural elucidation, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is invaluable. delpharm.com HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. delpharm.comajpsonline.com This is particularly useful for distinguishing between compounds with the same nominal mass. When combined with advanced features like Ion Mobility Spectrometry (IMS), HRMS can even help differentiate between isomers, such as Telmisartan and Impurity B, by separating them based on their size and shape (Collisional Cross Section). delpharm.com
| Parameter | LC-MS/MS for Genotoxic Impurities in Telmisartan |
| Column | Zorbax SB C18 (150 x 3.0 mm, 3.5 µm) or similar scirp.orgscirp.org |
| Mobile Phase A | 0.1% Formic Acid in Water scirp.orgscirp.org |
| Mobile Phase B | 0.1% Formic Acid in Methanol scirp.orgscirp.org |
| Flow Rate | 0.3 mL/min scirp.orgscirp.org |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) scirp.orgscirp.org |
| Detection Mode | Positive Ion, Multiple Reaction Monitoring (MRM) scirp.orgscirp.org |
This table summarizes a typical ultra-sensitive method for nitrosamine impurities in Telmisartan, showcasing the capabilities of LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in Telmisartan as process-related impurities or degradation products. iajps.com A significant application is the determination of N-nitrosamines, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which have been identified as contaminants in some sartan medications. iajps.com GC-MS/MS methods provide the high sensitivity and specificity required to meet stringent regulatory limits for these potentially carcinogenic substances. iajps.com
| Parameter | GC-MS/MS for Nitrosamine Impurities |
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) iajps.com |
| Column | Rtx-5 Amine fused silica capillary column or equivalent iajps.com |
| Injection | Splitless or with an appropriate split ratio |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table outlines typical parameters for a GC-MS/MS method used to quantify volatile nitrosamine impurities in Telmisartan tablets.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique for the unambiguous structural elucidation of impurities without the need for their physical isolation. conicet.gov.ar This is particularly advantageous when dealing with impurities that are difficult to isolate or are present in very small quantities. LC-NMR provides detailed structural information that is complementary to mass spectrometry data. conicet.gov.arresearchgate.net The technique has been successfully applied to identify and characterize photolytic degradation products of Telmisartan. ajpsonline.commdpi.com For this compound, which is an isomer of the parent drug, LC-NMR would be a definitive tool to confirm the specific arrangement of the benzimidazole (B57391) rings and substituent positions, providing conclusive structural evidence. conicet.gov.ar
Spectroscopic Techniques for Characterization of this compound
Once an impurity is isolated, or analyzed via hyphenated techniques, a suite of spectroscopic methods is used for its complete structural characterization. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). conicet.gov.arblogspot.com
For this compound, these techniques confirm its isomeric structure relative to Telmisartan. synzeal.comgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise chemical structure. They provide information about the connectivity of atoms and the chemical environment of each proton and carbon. Two-dimensional NMR techniques (like COSY, HSQC, HMBC) are used to piece together the complete molecular framework. conicet.gov.ar A patent detailing the synthesis of this compound provides key ¹H NMR data that distinguishes it from Telmisartan. google.com
Mass Spectrometry (MS): Provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula. Fragmentation patterns observed in MS/MS experiments help to identify structural motifs within the molecule. blogspot.comgoogle.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of Impurity B would be very similar to that of Telmisartan but may show subtle differences in the fingerprint region due to the different substitution pattern.
| Technique | Observed Data / Expected Information for this compound |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 515, identical to Telmisartan, confirming it is an isomer. |
| ¹H NMR (300 MHz, CDCl₃) | Shows characteristic signals for aromatic protons, the n-propyl chain, and methyl groups. The specific chemical shifts and coupling patterns of the benzimidazole protons differ from those in Telmisartan, confirming the isomeric structure. google.com |
| ¹³C NMR (75 MHz, CDCl₃) | Provides the full carbon framework, with distinct chemical shifts for the carbons in the rearranged benzimidazole ring compared to Telmisartan. google.com |
| Infrared (IR) | Shows characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C=N, and C-H bonds, similar to Telmisartan. |
This table summarizes the key spectroscopic data used to characterize and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular structure. ingentaconnect.com The structure of Impurity B, an isomer of Telmisartan, has been confirmed using these techniques. ingentaconnect.com
Published data for this compound provides specific chemical shifts that are crucial for its identification. ingentaconnect.comgoogle.com
Table 1: NMR Spectroscopic Data for this compound
| Parameter | ¹H NMR (300 MHz, DMSO-d6) δ (ppm) google.com | ¹³C NMR (75 MHz, DMSO-d6) δ (ppm) google.com |
|---|---|---|
| Chemical Shifts | 12.65 (s, 1H), 7.93 (s, 1H), 7.65-7.73 (m, 2H), 7.52-7.61 (m, 2H), 7.41-7.46 (m, 2H), 7.21-7.37 (m, 5H), 6.99 (d, J=8.1Hz, 2H), 5.76 (s, 2H), 3.93 (s, 3H), 2.86 (t, J=7.5Hz, 2H), 2.54 (s, 3H), 1.78-1.90 (m, 2H), 1.00 (t, J=7.5Hz, 3H) | 170.47, 157.89, 154.80, 143.76, 143.48, 141.46, 140.93, 138.29, 137.59, 135.52, 133.21, 131.80, 131.35, 130.07, 129.89, 128.27, 126.82, 125.87, 124.33, 122.94, 122.70, 122.32, 119.65, 118.64, 111.33, 48.02, 32.73, 29.52, 21.22, 18.83, 14.79 |
This interactive table summarizes the key NMR signals for the identification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection of Telmisartan and its impurities in chromatographic methods like HPLC and UPLC. chemmethod.comijsrp.org The method relies on the principle that the molecule absorbs UV light at specific wavelengths. For quantitative analysis, a suitable detection wavelength is chosen where the analyte absorbs strongly. In various validated HPLC methods for Telmisartan and its related substances, detection wavelengths are commonly set at 230 nm, 290 nm, or 298 nm to monitor the column eluent. chemmethod.comglobalresearchonline.netsemanticscholar.orgresearchgate.net The selection of a specific wavelength, such as 230 nm, is often a compromise to ensure adequate sensitivity for both the active pharmaceutical ingredient (API) and its various impurities. researchgate.net
Analytical Method Validation for this compound Determination
The quantification of this compound in bulk drug substances and finished products requires fully validated analytical methods to ensure reliable and accurate results. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH). chemmethod.comresearchgate.net This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. researchgate.net
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. scholarsresearchlibrary.comhumanjournals.com In the context of this compound, specificity studies demonstrate that the method can separate the impurity peak from the main Telmisartan peak and other related impurities. researchgate.net This is typically achieved by spiking the drug substance with known impurities and performing forced degradation studies to ensure that no co-elution occurs. researchgate.nethumanjournals.com The absence of interfering peaks at the retention time of Impurity B in a placebo or a mixture of other impurities confirms the method's specificity. scholarsresearchlibrary.com
Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method for this compound is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are often determined by analyzing a series of diluted solutions and calculating the signal-to-noise (S/N) ratio, with LOD typically established at an S/N ratio of 3:1 and LOQ at 10:1. ijsrp.org
Table 2: Reported Sensitivity Parameters for Telmisartan Impurities
| Parameter | Reported Value | Reference |
|---|---|---|
| LOD | 0.01 (% w/w) | chemmethod.comchemmethod.com |
| LOQ | 0.03 (% w/w) | chemmethod.comchemmethod.com |
| LOD | 0.005 to 0.029 µg/mL | researchgate.net |
| LOQ | Determined at S/N ratio of 10:1 | ijsrp.org |
This interactive table presents typical sensitivity values from validated methods for Telmisartan impurities.
Linearity and Calibration Range Establishment
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, this is established by preparing a series of solutions of known concentrations and plotting the instrument response against the concentration. The range typically covers from the LOQ up to 150% of the impurity's specification limit. ijsrp.org A high correlation coefficient (r²), typically greater than 0.999, indicates excellent linearity. ijsrp.orgglobalresearchonline.net
Table 3: Linearity and Range Data for Telmisartan Impurity Analysis
| Parameter | Reported Value | Reference |
|---|---|---|
| Calibration Range | LOQ to 150% of specification level (0.1%) | ijsrp.org |
| Correlation Coefficient (r²) | > 0.999 | ijsrp.org |
| Calibration Range | LOQ (~0.05) to 6.81 µg/mL | globalresearchonline.net |
| Correlation Coefficient (r) | > 0.999 | scholarsresearchlibrary.com |
This interactive table summarizes findings related to the linearity of analytical methods for Telmisartan impurities.
Precision Assessment (Repeatability and Intermediate Precision)
Precision studies are fundamental in validating an analytical method, demonstrating its consistency and reliability. This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, and inter-instrument variability).
Repeatability (Intra-assay Precision): To determine the repeatability of the analytical method for this compound, multiple preparations are typically analyzed on the same day under the same operating conditions. In one such validation study, six separate sample preparations of Telmisartan were spiked with a known quantity of impurities, including one corresponding to pharmacopoeial impurities like Impurity B, at a 100% specification level. chemmethod.com The relative standard deviation (%RSD) of the measured content for the impurity was then calculated. An acceptance criterion of not more than 5.0% RSD is generally considered indicative of good precision. sci-hub.se
Intermediate Precision (Ruggedness): Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, and on different analytical instruments to ensure the method's consistency over time and under varied, yet typical, laboratory conditions. chemmethod.comresearchgate.net For this compound, this involves analyzing spiked samples across these variables and calculating the cumulative %RSD. The results from such studies demonstrate that the method is precise and not dependent on the specific analyst, equipment, or day of analysis. chemmethod.comresearchgate.net
The table below summarizes representative data for the precision assessment of an analytical method for a Telmisartan impurity.
| Parameter | Number of Preparations | Acceptance Criterion (%RSD) | Typical Result (%RSD) |
| Repeatability | 6 | ≤ 5.0 | < 2.0 |
| Intermediate Precision | 6 | ≤ 5.0 | < 4.0 |
Accuracy and Recovery Studies
Accuracy studies determine the closeness of the test results obtained by the method to the true value. This is typically evaluated through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is calculated.
For this compound, accuracy is assessed by spiking the impurity into the drug product at multiple concentration levels. Commonly, these levels include the Limit of Quantitation (LOQ), 80%, 100%, and 150% of the specification limit. chemmethod.comsci-hub.se Triplicate preparations are made for each concentration level. chemmethod.com The percentage recovery is expected to fall within a predefined range, often between 85% and 115% for impurities. globalresearchonline.net Studies show that the recovery for Telmisartan impurities consistently falls within the 95% to 105% range, indicating a high degree of accuracy for the analytical method. ijsrp.org
Below is a table representing typical accuracy and recovery data for a Telmisartan impurity.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | Acceptance Criteria (%) |
| LOQ (e.g., 0.05%) | 0.15 | 0.145 | 96.7 | 85.0 - 115.0 |
| 100% | 0.30 | 0.298 | 99.3 | 85.0 - 115.0 |
| 150% | 0.45 | 0.441 | 98.0 | 85.0 - 115.0 |
Robustness and Ruggedness Testing
Robustness testing is a critical component of method validation that demonstrates the method's reliability with respect to deliberate, minor variations in its parameters. This ensures that the method remains unaffected by small fluctuations that might occur during routine use.
For the analysis of this compound, robustness is evaluated by intentionally altering chromatographic conditions one at a time. akjournals.com These variations typically include:
Flow rate of the mobile phase: For instance, altering the flow rate by ±0.1 mL/min from the nominal rate (e.g., 0.8 mL/min varied to 0.7 and 0.9 mL/min). chemmethod.com
Column temperature: Changing the column oven temperature by ±2 °C from the set temperature (e.g., 25 °C varied to 23 °C and 27 °C). chemmethod.com
Mobile phase composition and pH: Slight adjustments to the mobile phase ratio or its pH. akjournals.com
The system suitability parameters are checked after each variation to ensure they remain within the acceptance criteria. The results of these tests confirm that the analytical method is robust and capable of producing consistent and reliable results for this compound, even with minor variations in its operational parameters. chemmethod.comscirp.org
The following table illustrates typical parameters and variations tested during a robustness study.
| Parameter | Original Condition | Variation 1 | Variation 2 | Effect on Results |
| Flow Rate | 0.8 mL/min | 0.7 mL/min | 0.9 mL/min | No significant impact on resolution or quantification. |
| Column Temperature | 25 °C | 23 °C | 27 °C | No significant impact on resolution or quantification. |
System Suitability Testing
System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and sometimes during a sequence of analyses to verify that the chromatographic system is performing adequately for the intended application. semanticscholar.org
For the analysis of this compound, SST is established using a reference solution containing Telmisartan and its specified impurities. The European Pharmacopoeia mandates specific system suitability criteria for the analysis of Telmisartan, including a requirement for the resolution between the peaks of Impurity B and Telmisartan to be a minimum of 3.0. drugfuture.com This ensures that the two compounds are adequately separated for accurate quantification.
Key system suitability parameters and their typical acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criterion | Purpose |
| Resolution | Minimum 3.0 between Impurity B and Telmisartan peaks drugfuture.com | Ensures baseline separation between the impurity and the main component. |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 ijsrp.org | Confirms the symmetry of the chromatographic peak. |
| Theoretical Plates (Column Efficiency) | Typically > 2000 | Indicates the efficiency of the separation column. |
| Relative Standard Deviation (%RSD) | Not more than 5.0% for replicate injections sci-hub.se | Demonstrates the precision of the injection system. |
Stability and Degradation Kinetics of Telmisartan Impurity B
Forced Degradation Studies (ICH Guidelines Compliance)
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and understand the degradation pathways, which is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. europa.euresearchgate.net The following sections detail the assessment of Telmisartan (B1682998) Impurity B generation under specific stress conditions.
Forced degradation studies under acidic conditions are performed to evaluate the susceptibility of a drug substance to hydrolysis in an acidic medium. In the case of Telmisartan, various studies have shown significant degradation when subjected to acidic stress. researchgate.netakjournals.com For instance, treatment with 1 M HCl at 70°C for 3 hours or 5N HCl at 60°C for 6 hours resulted in notable degradation of the parent drug. researchgate.netakjournals.comijsrp.org
However, the specific generation of Telmisartan Impurity B under these conditions is not consistently reported. Some studies identified other degradation products, such as an unknown product with m/z 162.82 or Dimer acid, as the major degradants in acidic media. ijsrp.orgajpsonline.com One study noted that known impurities of Telmisartan were not generated during their forced degradation protocol. semanticscholar.org Conversely, a review of multiple articles suggested that this compound, as referenced in the European Pharmacopoeia (EP), is formed under acidic stress, although specific quantitative data from primary research to support this is limited in the reviewed literature. ijpsr.com
Table 1: Generation of this compound under Acidic Stress
| Stress Condition | Observation | % Impurity B Formed | Reference |
|---|---|---|---|
| 1 M HCl, 70°C, 3h | Significant degradation of Telmisartan; Impurity B formation not specified. | Not Reported | akjournals.com |
| 5N HCl, 60°C, 6h | Significant degradation of Telmisartan; Dimer acid identified as impurity. | Not Reported | ijsrp.org |
Alkaline hydrolysis is another critical stress condition for evaluating drug stability. Telmisartan has been shown to be susceptible to degradation under basic conditions. researchgate.net Studies using 5 M NaOH at 70°C for 3 hours or 0.1 M NaOH at 80°C for 8 hours have demonstrated significant degradation of the drug. researchgate.netakjournals.com
Similar to acidic stress, the direct quantification of this compound formation under alkaline conditions is not consistently available. One study reported an unknown degradation product with m/z 188.92 after treatment with 1 N NaOH. ajpsonline.com Another investigation observed significant degradation but did not detect additional peaks, suggesting the degradants were not chromatographically resolved or detected under their specific method. akjournals.com A patent for the preparation of this compound does mention hydrolysis under alkaline conditions as a step in its synthesis, which supports the possibility of its formation under such stress. google.com A literature review also pointed to the formation of Impurity B under alkaline stress. ijpsr.com
Table 2: Generation of this compound under Alkaline Stress
| Stress Condition | Observation | % Impurity B Formed | Reference |
|---|---|---|---|
| 5 M NaOH, 70°C, 3h | Substantial degradation of Telmisartan; Impurity B formation not specified. | Not Reported | akjournals.com |
| 1 N NaOH, 25°C, 1h | Significant degradation of Telmisartan; unknown degradant observed. | Not Reported | ajpsonline.com |
Oxidative degradation is tested to understand the drug's sensitivity to oxidation, typically using hydrogen peroxide. Telmisartan has been found to degrade under oxidative stress. researchgate.netresearchgate.net For example, treatment with 6.0% (w/v) H₂O₂ at 70°C for 3 hours led to degradation. akjournals.com
While Telmisartan itself degrades, the formation of this compound is not a commonly reported outcome of oxidative stress. Studies have identified other degradation products, such as a fragment with m/z 302 resulting from cleavage at the C-14 methyl group. akjournals.com Some studies found Telmisartan to be stable under their specific oxidative conditions. ajpsonline.com A literature review did suggest the possibility of Impurity B formation under oxidative stress, but primary data is scarce. ijpsr.com
Table 3: Generation of this compound under Oxidative Stress
| Stress Condition | Observation | % Impurity B Formed | Reference |
|---|---|---|---|
| 6.0% H₂O₂, 70°C, 3h | Degradation of Telmisartan observed; different degradant identified. | Not Reported | akjournals.com |
| 3% H₂O₂, 25°C, 1h | Telmisartan found to be stable. | Not Formed | ajpsonline.com |
Photostability testing exposes the drug substance to light to determine if it is light-sensitive. In several studies, Telmisartan was found to be stable when exposed to photolytic stress, including UV light at 254 nm for 24 hours or direct sunlight for extended periods. researchgate.netajpsonline.com However, one study did report photodegradation, leading to the dehydrogenation of the propyl chain and the formation of a product with m/z 513.8. akjournals.com The formation of this compound under photolytic stress has not been reported in the reviewed literature.
Table 4: Generation of this compound under Photolytic Stress
| Stress Condition | Observation | % Impurity B Formed | Reference |
|---|---|---|---|
| UV light, 254 nm, 24h | Telmisartan found to be stable. | Not Formed | ajpsonline.com |
| Direct sunlight, 15 days | Degradation of Telmisartan observed; different degradant identified. | Not Reported | akjournals.com |
Thermal degradation studies are conducted to assess the effect of temperature on the drug substance. One study explicitly identified this compound as the sole degradation product formed when Telmisartan was subjected to thermal stress. ijpsr.com Other studies have reported that Telmisartan is relatively stable under dry heat conditions (e.g., 50°C for 60 days or 100°C for 24 hours), with minimal degradation observed. researchgate.netakjournals.com This suggests that the formation of Impurity B under thermal stress may be dependent on the specific conditions (temperature and duration) applied.
Table 5: Generation of this compound under Thermal Stress
| Stress Condition | Observation | % Impurity B Formed | Reference |
|---|---|---|---|
| Not specified | Only Impurity B was formed. | Not Reported | ijpsr.com |
| 50°C, 60 days | Telmisartan found to be stable. | Not Formed | researchgate.net |
Humidity stress testing evaluates the impact of moisture on the stability of the drug substance. Studies combining temperature and humidity (e.g., 60°C and 80% RH) have been performed. chemmethod.com One study reported slight degradation of Telmisartan under humidity stress, but did not specify the identity of the degradation products. researchgate.net Another study noted that degradation of Telmisartan can occur under excessively humid conditions over a prolonged period, mainly due to hydrolysis. akjournals.com There is no specific mention in the reviewed literature of this compound being formed under humidity stress alone.
Table 6: Generation of this compound under Humidity Stress
| Stress Condition | Observation | % Impurity B Formed | Reference |
|---|---|---|---|
| Not specified | Slight degradation of Telmisartan observed. | Not Reported | researchgate.net |
| 60°C and 80% RH | Mass balance established, implying some degradation. | Not Reported | chemmethod.com |
Assessment of Impurity B Generation under Thermal Stress
Kinetic Modeling of Impurity B Formation and Degradation
Detailed kinetic modeling studies focusing specifically on the formation and subsequent degradation of this compound are not extensively available in publicly accessible scientific literature. While the degradation kinetics of the parent drug, Telmisartan, have been investigated under various stress conditions, specific kinetic models, reaction rates, and degradation orders for this compound have not been reported. scbt.com
Kinetic studies on drug degradation typically involve determining the rate at which the drug or impurity concentration changes over time under specific conditions. This often follows zero-order, first-order, or other kinetic models. For instance, some degradation processes are modeled using first-order kinetics, where the rate of reaction is proportional to the concentration of one of the reactants. scbt.com However, without specific experimental data on this compound, it is not possible to provide a kinetic model for its degradation.
Degradation Product Profiling and Mass Balance Studies
The degradation profile of this compound, detailing the specific products it breaks down into, is not specifically elucidated in the available research. Forced degradation studies on Telmisartan are designed to generate and separate degradation products from the parent drug and its known impurities, including Impurity B. researchgate.netchemmethod.com These studies confirm the stability-indicating nature of the analytical methods used. chemmethod.comresearchgate.net
Mass balance analysis is an important part of degradation studies, aiming to account for all the mass of the drug substance after degradation by summing the assay of the parent drug and the levels of all known and unknown degradation products. chemmethod.comresearchgate.net For Telmisartan, mass balance studies have been performed as part of its forced degradation analysis. chemmethod.comresearchgate.net However, specific mass balance studies that track the degradation of this compound as the starting material are not described in the reviewed literature. Such a study would involve isolating Impurity B and subjecting it to stress conditions to identify and quantify its unique degradation products.
The following table provides a general overview of the types of stress conditions under which the stability of Telmisartan and its impurities are typically evaluated.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 70°C for 5 hours |
| Base Hydrolysis | 0.1 M NaOH, heat at 70°C for 5 hours |
| Oxidative Degradation | 6% H2O2 at room temperature |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | Exposure to UV light for 24 hours |
| Neutral Hydrolysis | Reflux in water at 70°C for 5 hours |
This table represents typical conditions used in forced degradation studies of Telmisartan and is for illustrative purposes. Specific degradation of Impurity B under these conditions has not been detailed in the literature. nih.gov
Toxicological and Safety Assessment of Telmisartan Impurity B
Classification of Telmisartan (B1682998) Impurity B within Impurity Categories (e.g., Organic, Genotoxic)
Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. Telmisartan Impurity B, identified chemically as 4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid, is an isomer of the active pharmaceutical ingredient (API), Telmisartan. simsonpharma.comsynzeal.comnih.gov As such, it falls under the category of Organic Impurities . Organic impurities are often process-related, arising from the synthetic route of the API, or they can be degradation products.
A critical aspect of impurity classification is the assessment of its potential to be genotoxic. Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer. humanjournals.com According to the International Council for Harmonisation (ICH) M7 guideline, impurities are assessed for mutagenic potential and classified accordingly. humanjournals.com Substances that are DNA-reactive and have the potential for direct DNA damage are of high concern. humanjournals.com While the broader class of "sartan" drugs has been under scrutiny for certain genotoxic impurities like nitrosamines, there is no publicly available evidence to specifically classify this compound as a genotoxic impurity. researchgate.netacs.org Therefore, it is primarily managed as a process-related organic impurity unless specific data indicates otherwise.
In Silico (Computational) Toxicology Prediction for Potential Mutagenicity and Carcinogenicity
Before undertaking laboratory-based toxicological studies, computational (in silico) methods are employed as a first step in hazard identification. pnrjournal.com This approach uses the chemical structure of a compound to predict its potential toxicological properties, such as mutagenicity and carcinogenicity. The ICH M7 guideline encourages the use of two complementary in silico methodologies: one expert rule-based and one statistical-based. pnrjournal.com
Expert Rule-Based Systems: These systems contain knowledge-based rules derived from existing toxicological data. They identify "structural alerts" or toxicophores within the molecule—sub-structures that are known to be associated with toxicity. jscimedcentral.com
Statistical-Based Systems (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate specific structural features of chemicals in a training set with their known toxicological activity. pnrjournal.com These models then predict the toxicity of a new compound based on its structural similarity to the compounds in the training set.
For this compound, an in silico assessment would analyze its benzimidazole-based structure for any alerts associated with mutagenicity or carcinogenicity. jscimedcentral.com While specific results from such studies on this compound are not publicly documented, this predictive assessment is a standard part of the risk evaluation process. tandfonline.com
Table 1: Examples of In Silico Toxicology Prediction Software
| Software Platform | Prediction Methodology | Key Toxicological Endpoints |
|---|---|---|
| DEREK Nexus | Expert Rule-Based | Mutagenicity, Carcinogenicity, Skin Sensitization, Teratogenicity |
| CASE Ultra | Statistical-Based (QSAR) | Mutagenicity (Ames), Carcinogenicity, Developmental Toxicity |
| Toxtree | Expert Rule-Based | Mutagenicity (Cramer rules, Benigni/Bossa rulebase) |
| TEST | Statistical-Based (QSAR) | Rat Oral LD50, Ames Mutagenicity, Developmental Toxicity |
In Vitro Toxicological Screening and Assays (e.g., Cytotoxicity, Mutagenicity)
Following in silico predictions, in vitro assays are conducted to provide experimental evidence of a compound's toxicological profile. These tests are performed on cells or microorganisms in a controlled laboratory setting.
Mutagenicity Assays: The standard assay for assessing mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. humanjournals.com This test uses various strains of bacteria (e.g., Salmonella typhimurium and E. coli) to detect gene mutations. nih.gov A positive result in an Ames test is a strong indicator of mutagenic potential. The parent compound, Telmisartan, was found to be devoid of mutagenic activity in a battery of standard genotoxicity tests, including the Ames test. nih.goveuropa.eu For an impurity like this compound, a negative Ames test would classify it as a non-mutagenic impurity (Class 5 under ICH M7), allowing it to be controlled at the higher limits specified by ICH Q3A/B guidelines. researchgate.net
Cytotoxicity Assays: These assays measure the ability of a substance to cause cell death. Various methods can be employed, such as assessing cell membrane integrity (e.g., propidium (B1200493) iodide staining) or metabolic activity (e.g., MTT assay). nih.gov While studies have investigated the cytotoxic effects of other drug impurities, specific public data on the in vitro cytotoxicity of this compound is not available. researchgate.net Such testing would be part of a comprehensive toxicological workup if required during drug development.
Table 2: Common In Vitro Toxicological Assays for Impurity Assessment
| Assay Type | Test System | Endpoint Measured |
|---|---|---|
| Mutagenicity | Salmonella typhimurium, E. coli (Ames Test) | Gene mutations (reverse mutations) |
| Mutagenicity | Mammalian cells (e.g., mouse lymphoma) | Gene mutations |
| Clastogenicity | Human lymphocytes, Chinese hamster ovary cells | Chromosomal damage/aberrations |
| Cytotoxicity | Various mammalian cell lines (e.g., COS-7, 3T3-L1) | Cell viability, cell death (apoptosis/necrosis) |
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis Relevant to Impurity B
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) analyses involve comparing the chemical structure of the impurity to the parent drug and other structurally related compounds to infer potential biological and toxicological activities.
Telmisartan's structure consists of a biphenylcarboxylic acid moiety linked to two benzimidazole (B57391) rings. Its therapeutic activity is well-defined by these structural features. nih.gov this compound is an isomer of Telmisartan, meaning it has the same molecular formula (C₃₃H₃₀N₄O₂) and molecular weight, but a different structural arrangement of its atoms. pharmaffiliates.comsigmaaldrich.com The key difference lies in the connectivity between the two benzimidazole units and the biphenylmethyl group.
An SAR/STR analysis for Impurity B would focus on how this isomeric difference might alter its interaction with biological targets compared to Telmisartan. SAR studies on Telmisartan have identified the specific structural components necessary for its intended pharmacological activity, such as PPARγ activation. nih.gov Any change in structure, including the isomeric variation seen in Impurity B, could potentially alter this activity or introduce new, unintended interactions with other biological molecules, which forms the basis of the STR analysis. This analysis helps in predicting whether the impurity is likely to share the parent drug's safety profile or if it may present unique toxicological concerns.
Risk Assessment Methodologies for Pharmaceutical Impurities
The risk assessment of a pharmaceutical impurity is a systematic process designed to ensure patient safety by controlling impurities to acceptable levels. This process is guided by ICH principles (Q9, M7, Q3A/B). fujifilm.comsigmaaldrich.com
The risk assessment process generally involves the following steps:
Hazard Identification: This step involves identifying all potential and actual impurities through process understanding and analytical testing. raps.org The potential for mutagenicity is evaluated using in silico models and, if necessary, in vitro assays as described above.
Exposure Assessment and Risk Characterization: The risk is characterized by comparing the potential patient exposure to the impurity with an established safe level. For genotoxic impurities, a health-based exposure limit, known as the Threshold of Toxicological Concern (TTC), is often applied. The TTC is a concept that establishes a human exposure threshold value for chemicals below which there is a very low probability of a risk to human health. humanjournals.com For many potential mutagenic impurities, this is set at 1.5 µg per person per day. humanjournals.com
Risk Control: Based on the risk characterization, a control strategy is developed.
If an impurity is confirmed to be mutagenic, efforts are made to control it at or below the TTC-derived limit.
If an impurity is determined to be non-mutagenic (e.g., negative in an Ames test), it is treated as a standard organic impurity. Its acceptable limit in the drug substance is then determined by the qualification thresholds outlined in the ICH Q3A/B guidelines, which are typically much higher than the TTC. researchgate.net
This risk-based approach ensures that significant resources are focused on impurities that pose the greatest potential risk, while providing a scientifically sound basis for accepting impurities that are unlikely to be a safety concern at the levels observed. raps.orgispe.org
Regulatory Science and Compliance for Telmisartan Impurity B
Pharmacopoeial Standards and Monograph Requirements (e.g., European Pharmacopoeia, United States Pharmacopoeia)
The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopoeia (USP) provide official standards for the quality of telmisartan (B1682998) and its impurities. cymitquimica.comusp.org These monographs specify the tests, procedures, and acceptance criteria to ensure that the drug substance meets the required quality standards.
European Pharmacopoeia (Ph. Eur.) The Ph. Eur. monograph for telmisartan lists several specified impurities, including Telmisartan Impurity B. drugfuture.comingentaconnect.com The monograph provides a liquid chromatography method for the determination of these impurities. For this compound, the Ph. Eur. sets a specific acceptance criterion. drugfuture.com The limit for Impurity B is not more than 1.5 times the area of the principal peak in the chromatogram obtained with a reference solution, which corresponds to a limit of 0.15%. drugfuture.com The system suitability criteria for the chromatographic method ensure adequate resolution between the peaks of Impurity B and telmisartan. drugfuture.com
United States Pharmacopoeia (USP) The USP monograph for telmisartan also includes tests for organic impurities. drugfuture.com Telmisartan Related Compound B, which is the same chemical entity as this compound, is a specified impurity in the USP. synzeal.com The USP provides a liquid chromatography method for the analysis of related compounds and specifies system suitability requirements, including resolution between telmisartan and Telmisartan Related Compound B. drugfuture.com
Interactive Data Table: Pharmacopoeial Specifications for this compound
| Pharmacopoeia | Impurity Name | Specification Limit |
| European Pharmacopoeia (Ph. Eur.) | Impurity B | ≤ 0.15% drugfuture.com |
| United States Pharmacopoeia (USP) | Telmisartan Related Compound B | Specified and controlled drugfuture.com |
Development of Reference Standards for this compound
The availability of well-characterized reference standards is a prerequisite for the accurate quantification of impurities. Reference standards for this compound are available from various sources, including the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP). cymitquimica.com These reference standards are used for the identification and quantification of the impurity in telmisartan drug substance and drug product.
The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. The synthesis of this compound has been reported in scientific literature, providing a pathway for its preparation for use as a reference material. ingentaconnect.comgoogle.compatsnap.com The characterization typically includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure. ingentaconnect.com The purity of the reference standard is also rigorously assessed.
These reference standards are crucial for:
Peak identification: In chromatographic analysis, the retention time of the peak corresponding to Impurity B in a sample is compared to that of the reference standard. drugfuture.com
Quantification: The reference standard is used to prepare calibration solutions to accurately determine the concentration of Impurity B in the test sample. chemmethod.com
Method validation: Reference standards are essential for validating analytical methods, including specificity, linearity, accuracy, and precision. chemmethod.comchemmethod.com
Quality Control and Release Testing Strategies Incorporating Impurity B Analysis
Robust quality control and release testing strategies are implemented to ensure that each batch of telmisartan API and the final drug product complies with the established specifications for impurities, including this compound. These strategies are built around validated analytical methods.
A common analytical technique for the determination of telmisartan and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. chemmethod.comakjournals.com Several stability-indicating HPLC methods have been developed and validated for the determination of telmisartan and its related substances. chemmethod.comchemmethod.comijsrp.org A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring that the assay results are an accurate reflection of the drug's purity. ijsrp.org
The validation of these analytical methods is performed in accordance with ICH guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology". chemmethod.comchemmethod.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. chemmethod.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chemmethod.com
Accuracy: The closeness of the test results obtained by the method to the true value. chemmethod.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chemmethod.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. chemmethod.comchemmethod.comijsrp.org
Interactive Data Table: Example of Analytical Method Parameters for Telmisartan Impurity Analysis
| Parameter | Example Value/Range | Reference |
| Column | C18 or RP-8 | chemmethod.comakjournals.com |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol) | chemmethod.comdrugfuture.comsemanticscholar.org |
| Detection Wavelength | 230 nm or 290 nm | chemmethod.comijsrp.org |
| Limit of Detection (LOD) | 0.01% w/w | chemmethod.comchemmethod.com |
| Limit of Quantitation (LOQ) | 0.03% w/w | chemmethod.comchemmethod.com |
In addition to routine batch release testing, the analysis of this compound is a critical component of stability testing programs to monitor for any increase in its levels over the shelf life of the drug substance and drug product.
Emerging Trends and Future Research Directions
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Impurity Profiling
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the field of impurity profiling. These technologies offer powerful tools for predicting, identifying, and quantifying impurities with greater speed and accuracy.
In recent years, AI and ML have gained significant traction in chromatographic predictions. researchgate.net For instance, ML algorithms can analyze historical chromatographic data to predict the retention times and separation behavior of compounds like Telmisartan (B1682998) and its impurities under various conditions. researchgate.nettandfonline.com This predictive power can significantly accelerate the development of analytical methods by minimizing the number of trial-and-error experiments required. researchgate.net A notable application is the development of tools that can predict the optimal mobile phase composition for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis, a primary technique for impurity determination. tandfonline.com
Furthermore, AI and ML models are being developed to assess the risk of impurity formation during synthesis. Some pharmaceutical companies are creating proprietary AI tools trained on internal data to identify potential precursors to impurities within synthetic pathways. tandfonline.com By analyzing structural motifs and reaction conditions, these models can flag potential issues, such as the formation of regioisomers like Impurity B, early in the development process. Deep learning (DL), a subset of ML that utilizes artificial neural networks (ANNs), is particularly adept at recognizing complex patterns in large datasets, making it a valuable tool for these predictive tasks. nih.gov
Development of Green Analytical Chemistry Approaches for Impurity B Analysis
There is a significant and growing movement within analytical chemistry to develop methods that are more environmentally sustainable. The principles of Green Analytical Chemistry (GAC) focus on reducing or eliminating the use of hazardous solvents and minimizing waste and energy consumption. researchgate.netdokumen.pub
For the analysis of telmisartan and its impurities, research is shifting towards greener alternatives to traditional HPLC methods, which often rely on large volumes of toxic organic solvents like acetonitrile. researchgate.net Green approaches include the use of more benign solvents like ethanol, miniaturization of analytical methods through techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), and the application of various metrics to assess the environmental impact of a method. researchgate.netijper.org
Several greenness assessment tools are available to evaluate and compare analytical procedures. These include the National Environmental Method Index (NEMI), the Analytical Eco-Scale, and the Green Analytical Procedure Index (GAPI). researchgate.netxjtu.edu.cn These tools provide a systematic way to score a method's greenness based on factors like the toxicity of reagents, energy usage, and waste generation. For example, a green spectrofluorimetric method developed for telmisartan analysis was evaluated using these metrics to confirm its environmental friendliness. researchgate.net Future research will likely focus on developing and validating more UHPLC and other miniaturized methods for Impurity B analysis that align with GAC principles.
| Metric | Description | Key Parameters Assessed |
|---|---|---|
| National Environmental Methods Index (NEMI) | A qualitative tool that uses a simple pictogram to summarize a method's greenness based on four criteria. xjtu.edu.cn | PBT (Persistent, Bioaccumulative, Toxic), Hazardous, Corrosive, Waste. xjtu.edu.cn |
| Analytical Eco-Scale | A semi-quantitative tool that calculates a score for an analytical method by subtracting penalty points for non-green aspects from a base of 100. xjtu.edu.cn | Amount and toxicity of reagents, energy consumption, waste generation, occupational hazards. xjtu.edu.cn |
| Green Analytical Procedure Index (GAPI) | A comprehensive tool that evaluates the entire analytical process, from sample collection to final determination, using a color-coded pictogram. xjtu.edu.cn | Sample preparation, solvents/reagents used, instrumentation, energy consumption, waste. xjtu.edu.cn |
Research on New Synthetic Routes Minimizing Impurity B Formation
Telmisartan Impurity B is a regioisomer of telmisartan, and its formation is often linked to the specific synthetic pathway used to manufacture the active pharmaceutical ingredient (API). synzeal.comnih.gov Traditional synthetic routes have notable drawbacks that can lead to the generation of such isomeric impurities. For example, the original synthesis reported by Ries et al. involved the use of viscous polyphosphoric acid (PPA) at high temperatures for a key condensation step, which can promote side reactions. nih.govrsc.org Moreover, the N-alkylation step in this route is prone to generating regioisomers that are difficult to separate, impacting yield and purity. nih.govrsc.org
To address these challenges, a significant area of research is the development of novel, more efficient, and regioselective synthetic strategies. These new routes aim to circumvent the problematic steps of the traditional synthesis.
Key emerging strategies include:
Suzuki Cross-Coupling Reactions: Convergent approaches using a Suzuki cross-coupling reaction to connect the two key benzimidazole (B57391) fragments have been developed. researchgate.netvcu.edu This strategy offers high efficiency and functional group tolerance, potentially reducing the formation of impurities associated with harsh condensation conditions. vcu.edu
Copper-Catalyzed Cyclization: A newer approach utilizes a copper-catalyzed cyclization of o-haloarylamidines to construct the core bis-benzimidazole structure. nih.govrsc.org This method avoids the use of both nitric acid/sulfuric acid for nitration and PPA for cyclization, leading to a safer and more environmentally friendly process. Crucially, it introduces the biphenyl-4-methyl subunit in a way that prevents the formation of regioisomer impurities common in traditional N-alkylation methods. nih.govrsc.org
One-Pot Syntheses: Improved one-pot procedures are being developed to minimize reaction time, reduce the need for isolating intermediates, and produce high-purity telmisartan, thereby limiting the opportunity for impurity formation. researchgate.net
These advanced synthetic methods represent a paradigm shift, moving towards more controlled and efficient processes that design out the formation of impurities like Impurity B from the start.
| Synthetic Strategy | Key Advantages | Impact on Impurity B Formation | Reference |
|---|---|---|---|
| Traditional Ries Synthesis (PPA Condensation & N-Alkylation) | Established, well-documented. | High potential for regioisomer formation (including Impurity B) due to harsh conditions and non-selective alkylation. | nih.govrsc.org |
| Suzuki Cross-Coupling | Convergent, high-yielding, tolerant of various functional groups. | Reduces impurities by avoiding harsh condensation steps. | researchgate.netvcu.edu |
| Copper-Catalyzed Cyclization | Avoids harsh reagents (PPA, strong acids), improved safety and waste profile. | Specifically designed to avoid the generation of regioisomer impurities. | nih.govrsc.org |
Comprehensive Toxicological Characterization of Unidentified Telmisartan Impurities
While known impurities like Impurity B are controlled to specified limits, a major focus of future research is the toxicological characterization of all potential impurities, including those that may be present at very low levels or are yet to be identified. The recent discovery of potentially carcinogenic N-nitrosamine impurities in the 'sartan' class of drugs, including telmisartan, has intensified regulatory scrutiny and research in this area. iajps.comsciex.com
Impurities such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) have been identified in some sartan products, leading to widespread recalls. iajps.com This has prompted the development of highly sensitive analytical methods, such as LC-MS/MS, capable of detecting these genotoxic impurities at trace levels (parts per million or even parts per billion). sciex.comscirp.org
Future toxicological research will focus on:
Genotoxicity Assessment: Evaluating the mutagenic and carcinogenic potential of not only known process-related impurities and degradants but also any newly discovered species. This involves a combination of in silico (computational) assessments and in vitro assays.
Qualification of Impurities: For non-genotoxic impurities, toxicological studies are performed to establish a safe level of exposure, a process known as qualification. According to ICH guidelines, impurities found above a certain threshold must be toxicologically qualified. europa.eu
Nitrosamine (B1359907) Risk Assessment: A thorough investigation of synthesis routes, starting materials, and solvents to proactively identify and mitigate any potential for nitrosamine formation. scirp.org
This comprehensive approach to toxicology ensures that the safety profile of the drug is not compromised by the presence of potentially harmful impurities.
Advanced Data Analysis and Chemometrics in Impurity Profiling
The complexity of impurity profiles in pharmaceutical products necessitates advanced data analysis techniques to extract meaningful information from large analytical datasets. Chemometrics, the science of extracting information from chemical systems by data-driven means, is becoming an indispensable tool. nih.gov
For telmisartan, chemometric methods are being applied to enhance the analysis of complex mixtures. researchgate.net Techniques such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN) can be used to analyze spectral data (e.g., from UV-Vis spectrophotometry) to simultaneously quantify multiple components, including the API and its impurities, even in the presence of spectral overlap. nih.govresearchgate.net
Future applications in the context of Impurity B profiling include:
Multivariate Curve Resolution (MCR): This method can resolve co-eluting peaks in chromatography, which is invaluable when impurities are not perfectly separated from the main API peak or from each other. nih.gov
Predictive Modeling: Using PLS regression to build models that correlate spectral data with impurity concentrations, allowing for rapid and non-destructive quantification. mdpi.com
Pattern Recognition: Employing techniques like Principal Component Analysis (PCA) to compare impurity profiles across different batches, helping to identify manufacturing deviations or stability issues.
These advanced data analysis methods provide a more holistic view of the impurity profile, enhancing quality control and process understanding. researchgate.net
Challenges in Impurity Characterization of Complex Drug Matrices
Characterizing impurities within a finished drug product presents significant challenges compared to analyzing a pure drug substance. The final formulation contains various excipients (fillers, binders, disintegrants, etc.) that constitute the drug matrix. ijprajournal.com
These excipients can create several analytical hurdles:
Matrix Effects: The complex matrix can interfere with the analysis, suppressing or enhancing the analytical signal of the impurity, which complicates accurate quantification. synthinkchemicals.com This is a particular challenge in highly sensitive LC-MS methods.
Co-elution: Excipients or their degradation products can elute at the same time as the impurity of interest during chromatography, obscuring the impurity peak. semanticscholar.org
Lack of Reference Standards: While a reference standard exists for this compound, unidentified or unexpected impurities often lack corresponding standards. synzeal.comsynthinkchemicals.com This makes their positive identification and quantification extremely difficult.
Low Concentration Levels: Impurities are present at very low concentrations relative to the API, requiring highly sensitive and selective analytical methods to detect and quantify them accurately. chemmethod.com
Future research will continue to focus on overcoming these challenges through the development of more sophisticated sample preparation techniques to remove matrix interferences, coupled with high-resolution chromatographic and mass spectrometric methods to improve separation and identification capabilities. synthinkchemicals.commedwinpublishers.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
